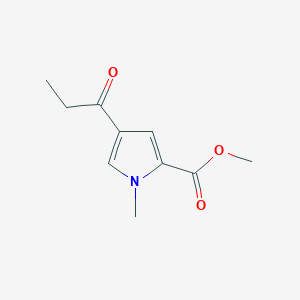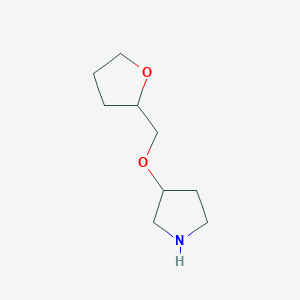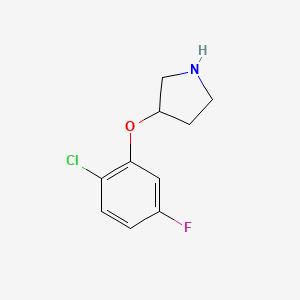
Methyl-1-Methyl-4-Propionyl-1H-Pyrrol-2-carboxylat
Übersicht
Beschreibung
Methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Anwendungen
Pyrrol, das Teil der Verbindung ist, ist weithin als ein biologisch aktives Gerüst bekannt, das eine vielfältige Natur an Aktivitäten besitzt . Die Kombination verschiedener Pharmakophore in einem Pyrrolringsystem hat zur Bildung aktiverer Verbindungen geführt .
Antipsychotische Eigenschaften
Gewerbliche Medikamente, die ein Pyrrolringsystem enthalten, sind dafür bekannt, viele biologische Eigenschaften wie antipsychotische zu haben.
Antikrebs-Eigenschaften
Pyrrolhaltige Analoga werden als eine potenzielle Quelle für biologisch aktive Verbindungen angesehen, die eine Reihe von vorteilhaften Eigenschaften enthalten und in vielen Naturprodukten zu finden sind . Sie sind bekannt dafür, Antikrebs-Eigenschaften zu haben, insbesondere gegen Leukämie, Lymphom und Myelofibrose .
Antibakterielle und Antimykotische Eigenschaften
Pyrrolhaltige Verbindungen sind dafür bekannt, antibakterielle und antimykotische Eigenschaften zu haben . Dies macht sie wertvoll für die Entwicklung neuer antimikrobieller Mittel.
Antiprotozoale und Antimalaria-Eigenschaften
Pyrrolhaltige Verbindungen sind auch dafür bekannt, antiprotozoale und antimalaria-Eigenschaften zu haben . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Krankheiten hin, die durch Protozoenparasiten verursacht werden, einschließlich Malaria.
Hemmung der reversen Transkriptase
Die Pyrrol-Untereinheit hat vielfältige Anwendungen in therapeutisch aktiven Verbindungen, einschließlich der Hemmung der reversen Transkriptase [Humanes Immundefizienzvirus Typ 1 (HIV-1)] und zellulärer DNA-Polymerasen-Proteinkinasen .
Proteomforschung
“Methyl-1-Methyl-4-Propionyl-1H-Pyrrol-2-carboxylat” wird in der Proteomforschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen.
Synthese anderer Verbindungen
Diese Verbindung kann auch bei der Synthese anderer Verbindungen verwendet werden. Zum Beispiel kann sie bei der Entwicklung einer effizienten und nachhaltigen Synthese von 2-(3-Methyl-1H-1,2,4-Triazol verwendet werden.
Eigenschaften
IUPAC Name |
methyl 1-methyl-4-propanoylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-9(12)7-5-8(10(13)14-3)11(2)6-7/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRSMPAXGYJFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C(=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200791 | |
| Record name | Methyl 1-methyl-4-(1-oxopropyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-00-9 | |
| Record name | Methyl 1-methyl-4-(1-oxopropyl)-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methyl-4-(1-oxopropyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine](/img/structure/B1388784.png)






![1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1388796.png)
![3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine](/img/structure/B1388797.png)


